
4-Hydrazinyl-N,N-dimethylaniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biochemical Interactions and Metabolic Pathways : 4-Hydrazinyl-N,N-dimethylaniline and related compounds have been studied for their interactions in biological systems, particularly in relation to their metabolism in animals. For instance, 3:4-Dimethylaniline, a similar compound, has been shown to have carcinogenic properties and affects the incidence of pituitary gland tumours in rats (Boyland & Sims, 1959).
Catalysis in Biological Systems : Research has also explored the use of compounds like 4-Hydrazinyl-N,N-dimethylaniline as catalysts in biochemical reactions. For example, 4-aminophenylalanine has been found effective as a catalyst in hydrazone formation reactions at low temperatures and neutral pH, which is relevant for biomolecular labeling (Blanden et al., 2011).
Environmental Impact and Toxicology : Some studies have focused on the environmental impact and toxicological aspects of related aromatic amines. For instance, 2,6-Dimethylaniline, an environmental pollutant, forms DNA adducts and is classified as a rodent carcinogen (Gonçalves et al., 2001).
Photophysical Properties and Molecular Structures : The structural and photophysical properties of borylanilines, compounds related to 4-Hydrazinyl-N,N-dimethylaniline, have been a subject of study. These studies provide insight into their molecular conformations and potential applications in various chemical processes (Sudhakar et al., 2013).
Electrochemical Synthesis and Applications : Electrochemical methods have been explored for synthesizing derivatives of N,N-dimethylanilines. Such studies focus on developing environmentally friendly and efficient synthesis methods for potentially useful industrial chemicals (Polat et al., 2000).
Antimicrobial and Larvicidal Activities : Some derivatives of 4-Hydrazinyl-N,N-dimethylaniline have been examined for their antimicrobial and larvicidal activities, indicating potential applications in pharmaceutical and pest control industries (Alaklab et al., 2017).
Propriétés
IUPAC Name |
4-hydrazinyl-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11(2)8-5-3-7(10-9)4-6-8/h3-6,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXJJUSLMZKOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627368 | |
| Record name | 4-Hydrazinyl-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinyl-N,N-dimethylaniline | |
CAS RN |
41002-34-0 | |
| Record name | 4-Hydrazinyl-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



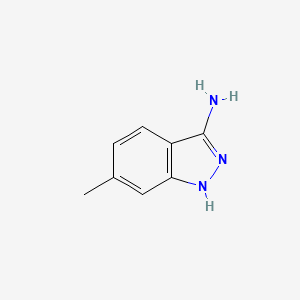
![2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1612888.png)
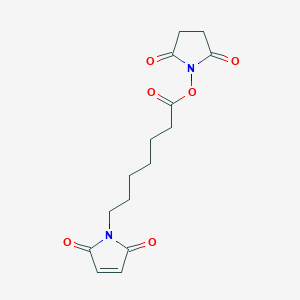
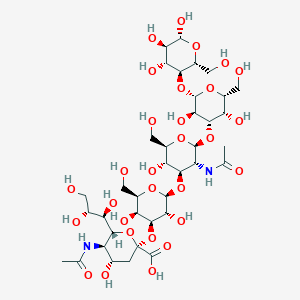
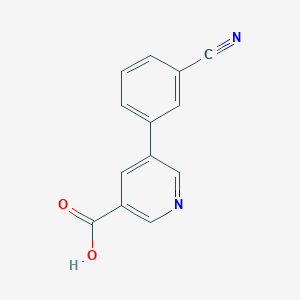
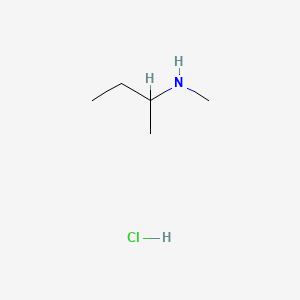
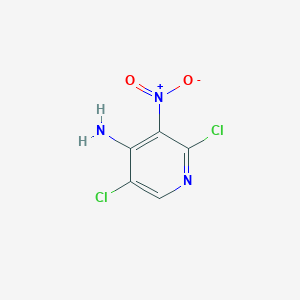
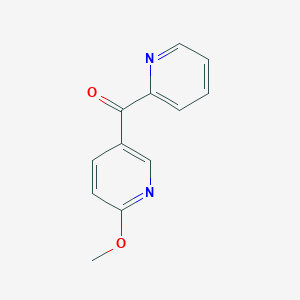
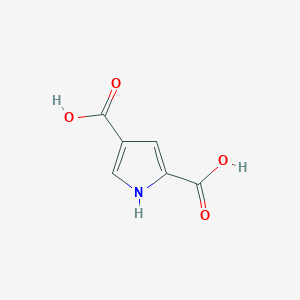
![1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B1612898.png)
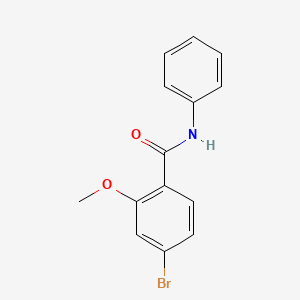
![4-[(2-Hydroxyethyl)(Methyl)Amino]Benzoic Acid](/img/structure/B1612901.png)

